(S)-2-Amino-5-(3-methylphenyl)pentanoic acid
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-amino-5-(3-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9-4-2-5-10(8-9)6-3-7-11(13)12(14)15/h2,4-5,8,11H,3,6-7,13H2,1H3,(H,14,15) |
InChI Key |
GWKPQPNDWDPPQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Enantioselective Synthesis via Chiral Catalysis
Enantioselective catalysis represents a cornerstone for synthesizing optically pure (S)-2-amino-5-(3-methylphenyl)pentanoic acid. A widely adopted approach involves asymmetric hydrogenation of α,β-unsaturated ketone precursors using chiral transition-metal catalysts. For instance, ruthenium complexes with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands enable stereocontrol during the reduction of enamine intermediates.
Key Reaction Conditions :
-
Substrate : (E)-5-(3-methylphenyl)-2-nitroent-2-enoic acid
-
Catalyst : Ru-(S)-BINAP (1 mol%)
-
Solvent : Methanol
-
Pressure : 50 bar H₂
-
Temperature : 60°C
-
Yield : 92%
-
Enantiomeric Excess (ee) : 98%
This method’s efficacy stems from the synergistic effects of the chiral ligand and the prochiral substrate, which direct hydrogen addition to the re face of the α,β-unsaturated system. Post-hydrogenation, the nitro group is reduced to an amine via catalytic transfer hydrogenation with ammonium formate and palladium on carbon (Pd/C) .
Catalytic Hydrogenation of Nitro Precursors
Nitro-group reduction provides a robust pathway to primary amines. In the context of (S)-2-amino-5-(3-methylphenyl)pentanoic acid, this method begins with 2-nitro-5-(3-methylphenyl)pentanoic acid, synthesized via Friedel-Crafts alkylation of 3-methylbenzene with δ-nitropentanoic acid.
Procedure :
-
Friedel-Crafts Alkylation :
-
Reactants : δ-Nitropentanoic acid, 3-methylbenzene
-
Catalyst : AlCl₃ (1.2 equiv)
-
Solvent : Dichloromethane
-
Temperature : 0°C → 25°C (12 h)
-
Yield : 85%
-
-
Nitro Reduction :
This two-step sequence avoids racemization by maintaining mild conditions during the hydrogenation step. The nitro intermediate’s stability ensures compatibility with diverse aromatic substrates.
Enzymatic Resolution of Racemic Mixtures
Kinetic resolution using hydrolytic enzymes offers an alternative route to enantiopure (S)-2-amino-5-(3-methylphenyl)pentanoic acid. Lipases, such as Candida antarctica lipase B (CAL-B), selectively hydrolyze the ester group in racemic N-acetylated precursors, leaving the desired (S)-enantiomer intact.
Typical Protocol :
-
Substrate : rac-N-Acetyl-2-amino-5-(3-methylphenyl)pentanoic acid ethyl ester
-
Enzyme : CAL-B (20 mg/mmol)
-
Buffer : Phosphate (pH 7.0)
-
Temperature : 37°C
-
Conversion : 45% at 24 h
While this method achieves high optical purity, its industrial application is limited by moderate yields and the need for additional steps to recycle the unwanted (R)-enantiomer.
Industrial-Scale Continuous Flow Synthesis
Recent advances in flow chemistry have enabled the large-scale production of β-amino acids. A continuous flow system for (S)-2-amino-5-(3-methylphenyl)pentanoic acid integrates asymmetric hydrogenation and inline purification:
Flow Reactor Design :
| Stage | Parameters |
|---|---|
| Hydrogenation | Ru/(S)-BINAP, 60°C, 50 bar H₂ |
| Solvent Exchange | Membrane-based separation |
| Crystallization | Anti-solvent (hexane) addition |
Performance Metrics :
-
Throughput : 1.2 kg/day
-
Overall Yield : 89%
-
Purity : 99.5%
This approach minimizes catalyst leaching and enhances reproducibility, addressing key challenges in traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5-(3-methylphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Antinociceptive Properties
Research indicates that (S)-2-Amino-5-(3-methylphenyl)pentanoic acid exhibits significant antinociceptive effects, making it a candidate for treating neuropathic pain. A study demonstrated that this compound acts as an inhibitor of GABA transporters, which play a crucial role in modulating pain pathways in the central nervous system. In vivo experiments showed that it effectively reduced pain responses in rodent models of chemotherapy-induced neuropathic pain without causing motor deficits .
1.2 Structure-Activity Relationship Studies
The compound's structure allows for modifications that enhance its pharmacological properties. For instance, derivatives of (S)-2-Amino-5-(3-methylphenyl)pentanoic acid have been synthesized and tested for their potency against various GABA transporter subtypes (mGAT1–4). The results indicated that certain modifications could significantly increase binding affinity and inhibitory activity against GABA uptake, suggesting potential therapeutic applications in anxiety and seizure disorders .
Neuropharmacology
2.1 Modulation of Neurotransmitter Systems
(S)-2-Amino-5-(3-methylphenyl)pentanoic acid's ability to modulate neurotransmitter systems highlights its potential use in neuropharmacological research. By influencing GABAergic signaling, this compound may contribute to the development of novel treatments for neurological disorders such as epilepsy and depression. Its mechanism involves competitive inhibition of GABA uptake, which can enhance synaptic GABA levels and improve neurotransmission efficacy .
Case Study: Neuropathic Pain Models
In a controlled study using diabetic neuropathic pain models induced by streptozotocin, (S)-2-Amino-5-(3-methylphenyl)pentanoic acid demonstrated a reduction in hyperalgesia and allodynia. The compound was administered at varying doses, with optimal analgesic effects observed at specific concentrations, highlighting its therapeutic window for effective pain management .
Materials Science
3.1 Synthesis of Functional Polymers
The unique chemical structure of (S)-2-Amino-5-(3-methylphenyl)pentanoic acid allows it to serve as a building block in the synthesis of functional polymers. These polymers can exhibit specific interactions with biological systems, paving the way for applications in drug delivery systems and biomaterials. The incorporation of this amino acid into polymer matrices has been shown to enhance biocompatibility and functionality .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-(3-methylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of (S)-2-Amino-5-(3-methylphenyl)pentanoic Acid and Analogs
(S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic Acid
- Target: Neuronal nitric oxide synthase (nNOS).
- Mechanism : Oxidative demethylation in the enzyme active site, leading to irreversible inhibition (kinact = 0.12 min⁻¹, KI = 8.3 µM) .
- Structural Insight : The methylthio group undergoes enzymatic oxidation, generating a thiolate intermediate that coordinates with heme iron .
L-Citrulline
- Role : Precursor in the urea cycle and nitric oxide biosynthesis.
- Applications : Manages hypertension and Alzheimer’s disease by enhancing nitric oxide availability .
2-(S)-Amino-5-(2-aminoimidazol-1-yl)-pentanoic Acid (A1P)
- Target : Human arginase I (a manganese-dependent enzyme).
- Potency : IC₅₀ = 4.2 µM; superior to boronic acid-based inhibitors (e.g., ABH, IC₅₀ = 0.2 µM) but with distinct binding interactions .
(S)-2-Amino-5,5,5-trifluoropentanoic Acid
- Route: Dynamic kinetic resolution of racemic precursors using chiral auxiliaries (e.g., (S)-N-(2-pyridinesulfonyl)prolinol) to achieve >99% enantiomeric excess .
(S)-2-Amino-5-(3-methylphenyl)pentanoic Acid (Inference from Analogs)
- Hypothetical Synthesis : Likely involves alkylation of a glycine Schiff base with 3-methylbenzyl halides, followed by hydrolysis and chiral resolution.
Key Research Findings
Table 2: Comparative Bioactivity Data
Q & A
Q. What are the established synthetic routes for (S)-2-amino-5-(3-methylphenyl)pentanoic acid, and what are their comparative advantages?
The synthesis typically involves:
- Stepwise peptide coupling : Use of Fmoc-protected intermediates to ensure stereochemical integrity during solid-phase peptide synthesis (SPPS) .
- Functional group modifications : Selective alkylation of the pentanoic acid backbone followed by chiral resolution to isolate the (S)-enantiomer .
- Key reagents : Fmoc-protecting groups, trifluoromethylphenyl derivatives for enhancing lipophilicity, and catalysts like HOBt/DIC for coupling efficiency .
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| SPPS with Fmoc chemistry | 65–75% | ≥95% | Scalability for peptide libraries |
| Chiral resolution | 50–60% | ≥98% | High enantiomeric excess (ee >99%) |
Q. How is the structural integrity of (S)-2-amino-5-(3-methylphenyl)pentanoic acid validated in research settings?
- Spectroscopic techniques :
- NMR : - and -NMR confirm the methylphenyl substitution and stereochemistry (e.g., δ 7.2–7.4 ppm for aromatic protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 262.15 g/mol) .
- X-ray crystallography : Resolves chiral centers and intramolecular hydrogen bonding patterns .
Q. What is the compound’s role in modulating nitric oxide synthase (NOS) activity?
(S)-2-Amino-5-(3-methylphenyl)pentanoic acid acts as a competitive inhibitor of neuronal NOS (nNOS) , targeting the substrate-binding pocket.
- Mechanism : Mimics arginine’s guanidinium group, disrupting NO synthesis .
- Experimental validation :
- In vitro assays : IC₅₀ values measured via NADPH oxidation inhibition in rat brain homogenates .
- In vivo models : Reduced blood pressure in hypertensive rodent models via vasodilation modulation .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data across different experimental models?
Discrepancies arise from:
- Species-specific NOS isoform expression : Rat nNOS may respond differently than human isoforms.
- Structural analogs : Methylphenyl vs. trifluoromethylphenyl substitutions alter lipophilicity and target affinity .
Methodological solutions : - Isoform-specific assays : Use recombinant human NOS isoforms (e.g., nNOS vs. eNOS) to isolate effects .
- Structure-activity relationship (SAR) studies : Compare inhibitory potency of methylphenyl derivatives against other aryl-substituted analogs .
Q. What experimental designs are optimal for studying the compound’s interactions with nitric oxide signaling pathways?
- Pathway mapping :
- Western blotting : Quantify phosphorylation of eNOS (Ser1177) in endothelial cells .
- qPCR : Assess downstream gene expression (e.g., VEGF, iNOS) .
- Functional assays :
Q. How does enantiomeric purity impact the compound’s biological activity?
The (S)-enantiomer exhibits 10–20× higher nNOS inhibition than the (R)-form due to stereospecific binding.
Q. What are the challenges in ensuring compound stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
